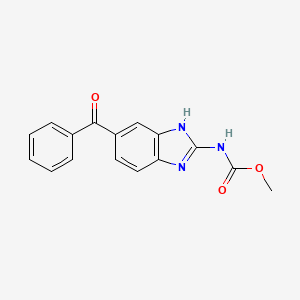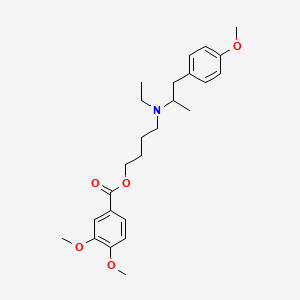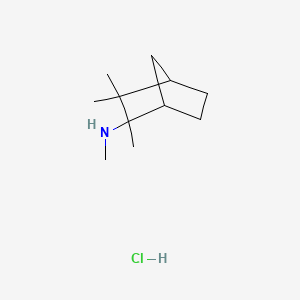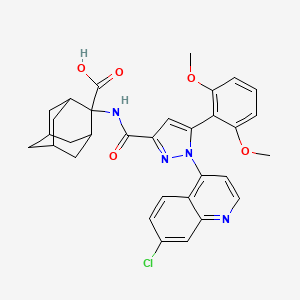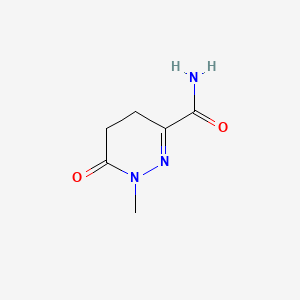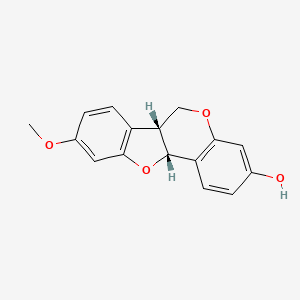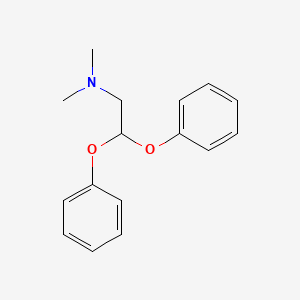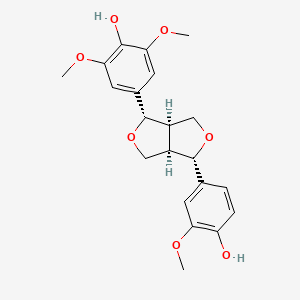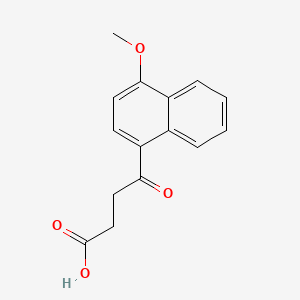
Menbutone
作用机制
门冬醇通过刺激胆汁、胃液和胰液的分泌发挥作用。它作用于消化道的外分泌腺,增加消化酶和胆汁酸的产生。这会导致消化和营养吸收的改善。 分子靶标包括胆汁和酶分泌途径中涉及的受体和酶 .
生化分析
Biochemical Properties
Menbutone plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It stimulates the secretion of bile salts, pepsin, trypsin, pancreatic amylase, and pancreatic lipase . These interactions enhance the digestive processes, improving the overall gastrointestinal function in animals. This compound’s interaction with these enzymes is crucial for its choleretic and digestive tonic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances cell function by promoting the secretion of digestive enzymes and bile, which are essential for nutrient absorption. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the levels of digestive secretions . This results in improved digestion and absorption of nutrients, leading to better overall health in animals.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on the surface of exocrine gland cells, stimulating the secretion of digestive enzymes and bile . This binding interaction leads to the activation of signaling pathways that increase the production and release of these secretions. This compound also influences gene expression by upregulating the genes responsible for the synthesis of digestive enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that continuous dosing of this compound leads to sustained increases in digestive enzyme secretion and improved gastrointestinal function . The stability and degradation of this compound need to be monitored to ensure its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates digestive enzyme secretion without causing adverse effects. At high doses, this compound may lead to toxic effects, including gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bile acid synthesis and secretion. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of bile acids . This compound’s effects on metabolic flux and metabolite levels are crucial for its choleretic and digestive tonic properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the liver and exocrine glands, where it exerts its effects on digestive enzyme secretion . The transport and distribution of this compound are essential for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is primarily within the exocrine gland cells, where it stimulates the secretion of digestive enzymes and bile. It may also undergo post-translational modifications that direct it to specific compartments or organelles within these cells . The subcellular localization of this compound is critical for its function and activity.
准备方法
合成路线和反应条件: 门冬醇可以通过一系列化学反应合成,这些反应包括将 4-甲氧基-1-萘醛与丙二酸缩合,然后进行脱羧和氧化步骤。 反应条件通常涉及使用有机溶剂和催化剂来促进反应 .
工业生产方法: 在工业环境中,门冬醇通常被制备成兽用注射液。制备方法包括将门冬醇溶解在二乙醇胺、氯酚、焦亚硫酸钠和依地酸的混合物中,并注入水中。 然后对溶液进行过滤、灭菌和包装以供使用 .
化学反应分析
反应类型: 门冬醇会经历各种化学反应,包括:
氧化: 门冬醇可以被氧化形成相应的羧酸。
还原: 还原反应可以将门冬醇转化为醇衍生物。
取代: 门冬醇可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 采用氢化铝锂和硼氢化钠等还原剂。
取代: 在特定条件下使用卤素和亲核试剂等试剂。
主要产物: 这些反应形成的主要产物包括门冬醇的各种衍生物,例如羧酸、醇和取代化合物 .
4. 科研应用
门冬醇在科学研究中具有广泛的应用:
化学: 用作有机合成和分析化学中的试剂。
生物学: 研究其对消化酶和胆汁分泌的影响。
医学: 研究其在治疗消化系统疾病和肝功能不全方面的潜在治疗作用。
科学研究应用
Menbutone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on digestive enzymes and bile secretion.
Medicine: Investigated for its potential therapeutic effects in treating digestive disorders and hepatic insufficiency.
Industry: Utilized in the formulation of veterinary medicines to enhance digestive health in animals
相似化合物的比较
与其他类似化合物相比,门冬醇在利胆和助胆作用方面具有独特性。一些类似的化合物包括:
卡巴胆碱: 一种胆碱能激动剂,对胃肠道具有强烈作用。
贝他奈胆碱: 另一种胆碱能激动剂,用于刺激平滑肌收缩。
毛果芸香碱: 一种胆碱能药物,对外分泌腺有影响。
属性
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSJFIQNQBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046240 | |
| Record name | Menbutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-99-0 | |
| Record name | Menbutone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menbutone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menbutone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Menbutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENBUTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)


